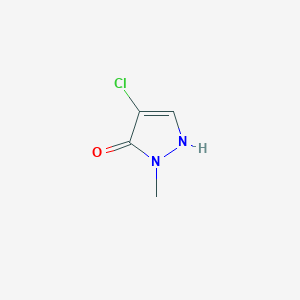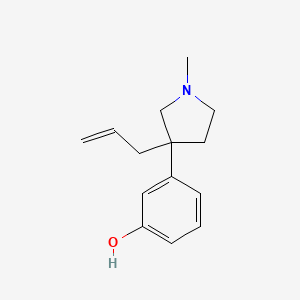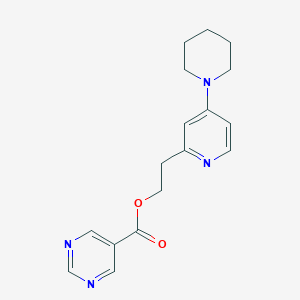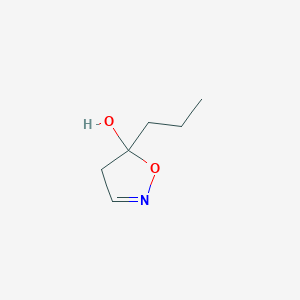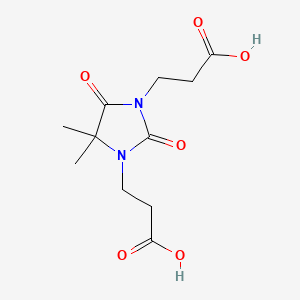
4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid is a chemical compound with the molecular formula C11H16N2O6 and a molecular weight of 272.25 g/mol . It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two carboxylic acid groups and two methyl groups
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the synthesis requires organic synthesis techniques and equipment . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid can be compared with similar compounds such as:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has a similar imidazolidine ring structure but with different substituents.
1,3-Di(3-hydrazinyl-3-oxopropyl)-5-(1-methylethyl)imidazolidine-2,4-dione: Another similar compound with variations in the substituents and functional groups.
Propriétés
Numéro CAS |
50807-41-5 |
|---|---|
Formule moléculaire |
C11H16N2O6 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
3-[3-(2-carboxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O6/c1-11(2)9(18)12(5-3-7(14)15)10(19)13(11)6-4-8(16)17/h3-6H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
LQGSKDNLLJIRAI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1CCC(=O)O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
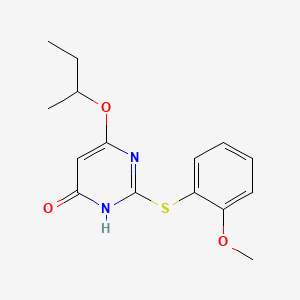
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)


![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)

